molecular formula C11H13NO4S B2564927 methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate CAS No. 519044-87-2

methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate

Cat. No. B2564927
CAS RN: 519044-87-2
M. Wt: 255.29
InChI Key: VMCLCMXWSFKFAX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate” is a chemical compound. It is an ester and contains a methylsulfonyl group . The molecular formula of this compound is CHOS .

Scientific Research Applications

Hydrophobically Modified Sulfobetaine Copolymers

(Woodfield et al., 2014) explored the synthesis of sulfobetaine copolymers using postpolymerization modification of poly(pentafluorophenyl acrylate). This research highlighted the antifouling properties, hemocompatibility, and stimulus-responsive behavior of polysulfobetaines, which are important in biomedical applications.

Radical Polymerization of Acrylamide

(Mori et al., 2005) focused on the synthesis of homopolymers from a monosubstituted acrylamide with an amino acid moiety. This study is significant for understanding controlled polymerization processes, which are crucial in designing materials with specific properties for various applications.

Polyelectrolyte Behavior in Ultrafiltration

(Rivas & Moreno‐Villoslada, 2001) analyzed polyelectrolytes and chelating polymers in ultrafiltration, providing insights into their interaction with metal ions. This research is relevant for water treatment and environmental applications.

Photochromic Methylacrylate Polymers

(Ortyl et al., 2002) synthesized methylacrylate monomers with photochromic properties. The study is significant for the development of materials that respond to light, applicable in optoelectronics and smart materials.

Polymer Nanoparticles with Activated Ester Surface

(Herold et al., 2003) discussed the synthesis of functional polymer nanoparticles using new polymerizable surfactants. This research contributes to the field of nanotechnology, particularly in the creation of functionalized nanoparticles for biomedical and industrial applications.

Synthesis of 3,3-Diphenyl-3H-Pyrazoles

(Vasin et al., 2015) explored the synthesis of pyrazoles using vinyl sulfones. This study provides valuable knowledge in organic chemistry, particularly in synthesizing compounds with potential pharmaceutical applications.

CF3S(O)n-Containing Enaminones

(Sokolenko et al., 2017) synthesized and demonstrated the utility of enaminones with trifluoromethylsulfenyl groups. This research is important for developing new synthetic routes in medicinal chemistry.

Polyelectrolyte Hydrogel Transformation

(Yu et al., 2020) reported on transforming swollen polyelectrolyte hydrogels into tough ones, with implications for biomedical engineering and material science.

Polychelatogenic Properties of Polymers

(Rivas et al., 2001) synthesized and characterized polymers for metal ion retention, contributing to environmental science and waste treatment research.

In Situ Attachment of Acrylamido Sulfonic Acid-Based Monomer

(Singha et al., 2019) described the synthesis of smart interpenetrating terpolymer network hydrogels for metal ion and dye removals, relevant for environmental remediation.

properties

IUPAC Name

methyl (E)-3-[3-(methanesulfonamido)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-16-11(13)7-6-9-4-3-5-10(8-9)12-17(2,14)15/h3-8,12H,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCLCMXWSFKFAX-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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